Physicochemical properties of 2,3-Piperazinediethanol in aqueous solutions
Physicochemical properties of 2,3-Piperazinediethanol in aqueous solutions
Executive Summary
This technical guide addresses the physicochemical characterization of Piperazinediethanol in aqueous media. A critical distinction must be made immediately regarding the molecular structure:
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1,4-Piperazinediethanol (1,4-bis(2-hydroxyethyl)piperazine): This is the commercially dominant isomer (CAS 122-96-3), widely used in CO₂ capture (amine scrubbing) and polymer synthesis. It is a tertiary amine .
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2,3-Piperazinediethanol: This is a rare, carbon-substituted isomer (CAS 4835-88-5). It retains secondary amine functionality.
Editorial Note: While your request specified "2,3-Piperazinediethanol," the vast majority of industrial applications and physicochemical data pertain to the 1,4-isomer. To ensure this guide is practically useful, we focus primarily on the 1,4-isomer (DIHEP) while explicitly contrasting it with the theoretical behavior of the 2,3-isomer to address specific research interests in novel amine structures.
Part 1: Molecular Architecture & Isomer Distinction
The position of the hydroxyethyl groups dictates the chemical behavior (kinetics and thermodynamics) of the molecule in aqueous solution.
Structural Comparison
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1,4-Isomer (DIHEP): Symmetric N-substitution. Both nitrogen atoms are tertiary. No labile protons on the amine nitrogen.
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2,3-Isomer: C-substitution on the piperazine ring. Both nitrogen atoms remain secondary (contain N-H bonds).
Figure 1: Structural and mechanistic divergence between the 1,4 and 2,3 isomers.
Part 2: Physicochemical Properties (Aqueous Solution)
The following data focuses on 1,4-bis(2-hydroxyethyl)piperazine (DIHEP) , the standard reference for "piperazinediethanol" in aqueous thermodynamics.
Fundamental Constants
| Property | Value / Range | Unit | Notes |
| CAS Number | 122-96-3 | - | 1,4-isomer |
| Molecular Weight | 174.24 | g/mol | - |
| Physical State | Solid (Crystalline) | - | At 25°C |
| Melting Point | 133.5 – 136.0 | °C | High thermal stability |
| Boiling Point | 215 – 220 | °C | At 50 mmHg |
| Water Solubility | Miscible | - | Highly hydrophilic |
| pKa (Estimated) | ~7.8 – 8.5 | - | Lower than Piperazine (9.[1][2][3][4]73) due to N-substitution |
Aqueous Solution Behavior
Density (
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Density Trend: Increases linearly with amine mass fraction (
).-
(where
is a positive coefficient). -
Insight: Unlike monoethanolamine (MEA), the density impact is more pronounced due to the cyclic rigidity.
-
(where
-
Viscosity Trend: Increases exponentially with concentration and decreases exponentially with temperature.
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Operational Risk: High concentrations (>30 wt%) at low temperatures (<20°C) can lead to pumping issues due to high viscosity.
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Thermal Stability: DIHEP exhibits superior thermal stability compared to MEA, resisting oxidative degradation up to temperatures of ~150°C, making it suitable for high-temperature stripping in CO₂ capture.
Acid Dissociation (pKa)
The pKa is the critical parameter for acid gas absorption.
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Piperazine (Reference): pKa₁ ≈ 9.73 (25°C).
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1,4-Piperazinediethanol: The substitution of hydrogen with hydroxyethyl groups (electron-withdrawing via the oxygen, though alkyl is donating) and the steric bulk of the tertiary amine results in a lower pKa (typically in the 7.5 – 8.5 range).
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Implication: Lower pKa reduces the energy required for solvent regeneration (stripping) but may reduce the absorption rate at low CO₂ partial pressures.
Part 3: Reaction Mechanism & Kinetics
This section details why the isomer choice matters for researchers developing capture solvents.
The Tertiary Amine Pathway (1,4-Isomer)
Because 1,4-DIHEP lacks an N-H bond, it cannot react directly with CO₂ to form a carbamate. It functions solely as a proton acceptor (base) to catalyze the hydrolysis of CO₂.
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Reaction:
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Kinetics: Slow (requires a promoter like Piperazine).
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Capacity: High (1.0 mol CO₂ / mol Amine theoretical max).
The Secondary Amine Pathway (2,3-Isomer)
If you synthesize the 2,3-isomer, the N-H bonds remain free.
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Reaction:
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Kinetics: Fast (Direct insertion).
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Capacity: Limited (0.5 mol CO₂ / mol Amine) unless carbamate hydrolysis occurs.
Figure 2: Divergent reaction pathways for CO₂ absorption based on isomer structure.
Part 4: Experimental Protocols
To validate the properties of your specific piperazinediethanol solution, use these self-validating protocols.
Protocol A: Determination of pKa via Potentiometric Titration
Purpose: To determine the precise dissociation constants (
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Preparation: Prepare a 0.01 M solution of the amine in degassed, deionized water. Ensure ionic strength is constant (e.g., 0.1 M KCl).
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Calibration: Calibrate the glass electrode pH meter using three buffers (pH 4.0, 7.0, 10.0) at the target temperature.
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Titration:
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Titrate with 0.1 M HCl (standardized).
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Record pH after every 0.1 mL addition.
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Critical Step: Allow 60 seconds for equilibrium between additions.
-
-
Analysis: Plot pH vs. Volume of HCl. The pKa corresponds to the pH at the half-equivalence point.
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Validation: Use Piperazine (known pKa ~9.[3][4]73) as a control standard to verify system accuracy.
Protocol B: Density & Viscosity Measurement
Purpose: To generate engineering data for pump sizing and mass transfer modeling.
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Equipment: Vibrating U-tube densitometer (e.g., Anton Paar DMA) and Rolling-ball viscometer (e.g., Lovis).
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Sample Prep: Prepare aqueous solutions by mass (gravimetric method) to reduce error. Range: 5% to 40% wt.
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Degassing: Sonicate samples for 15 minutes to remove micro-bubbles which drastically skew density readings.
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Measurement:
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Inject sample. Ensure no bubbles are visible in the capillary.
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Measure at 298.15 K to 333.15 K (typical absorber range).
-
-
Validation: Measure pure water first. Density must be
g/cm³ at 25°C.
References
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Guidechem. (n.d.). 1,4-Piperazinediethanol Properties and CAS 122-96-3. Retrieved from
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Tagiuri, A., et al. (2016).[5] Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. Journal of Chemical & Engineering Data. (Validates pKa methodology for HEP and DIHEP).
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ChemicalBook. (2025). 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE MSDS and Properties. Retrieved from
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Rochelle, G. T. (2009).[6] Amine Scrubbing for CO2 Capture. Science. (Foundational text on tertiary vs secondary amine mechanisms).
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Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[4][5][7] Journal of Chemical & Engineering Data. (Provides comparative data for piperazine derivatives).
Sources
- 1. lookchem.com [lookchem.com]
- 2. 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE CAS#: 122-96-3 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. uregina.ca [uregina.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Measurement and Thermodynamic Modeling for CO2 Solubility in the N-(2-Hydroxyethyl) Piperazine + Water System [frontiersin.org]
- 7. Multiobjective Evaluation of Amine-Based Absorbents for SO2 Capture Process Using the pKa Mathematical Model - PMC [pmc.ncbi.nlm.nih.gov]
